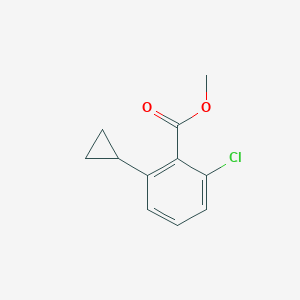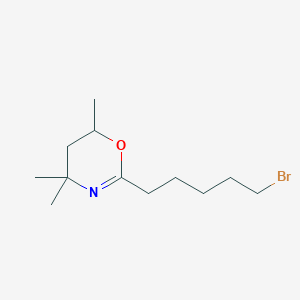
3-Isocyanato-3,7-dimethylocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanato-3,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a diene structure, which includes two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-3,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of phosgene and the reactive isocyanate group .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isocyanato-3,7-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Substitution Reactions: The double bonds in the diene structure can undergo electrophilic addition reactions
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Radicals: Generated by oxidation with manganese (III) acetate, can add to the double bonds.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions
Wissenschaftliche Forschungsanwendungen
3-Isocyanato-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes, which are important materials in coatings, foams, and elastomers.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential reactivity with biological molecules, which could lead to new insights in bioconjugation techniques.
Wirkmechanismus
The mechanism of action of 3-Isocyanato-3,7-dimethylocta-1,6-diene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea and carbamate linkages. The double bonds in the diene structure can also participate in radical addition reactions, leading to the formation of various adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-1,6-diene: The parent compound without the isocyanate group.
Uniqueness
3-Isocyanato-3,7-dimethylocta-1,6-diene is unique due to the presence of the isocyanate group, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical processes .
Eigenschaften
CAS-Nummer |
67761-65-3 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-isocyanato-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H17NO/c1-5-11(4,12-9-13)8-6-7-10(2)3/h5,7H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
VFCLJIWLHIZEMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)N=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)


![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)


![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
